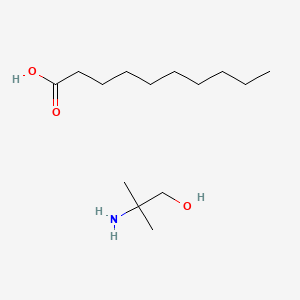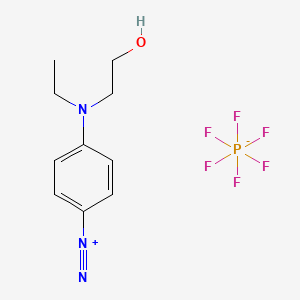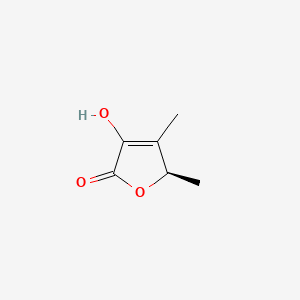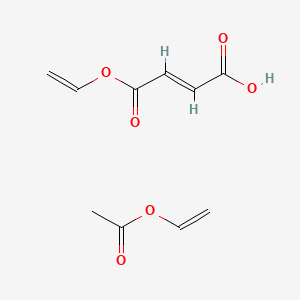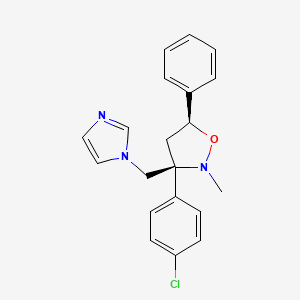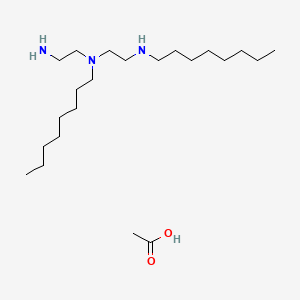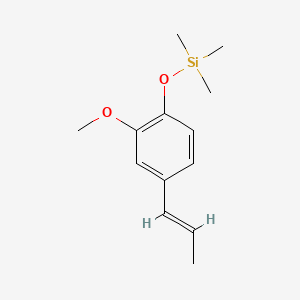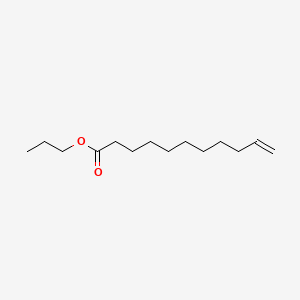
Propyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl undec-10-enoate is an organic compound that belongs to the class of esters. It is derived from undec-10-enoic acid and propanol. This compound is characterized by its long carbon chain and the presence of a double bond at the tenth carbon position. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with propanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Another method involves the transesterification of methyl undec-10-enoate with propanol. This reaction is catalyzed by a base such as sodium methoxide or sodium ethoxide and is conducted at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The esterification process is optimized by controlling parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of heterogeneous catalysts can enhance the efficiency of the reaction and facilitate the separation of the product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl undec-10-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia or amines for amide formation, water or hydroxide ions for hydrolysis to acids.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Applications De Recherche Scientifique
Propyl undec-10-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and macroheterocycles.
Biology: The compound is studied for its potential antimicrobial properties, particularly against plant pathogens.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
Mécanisme D'action
The mechanism of action of propyl undec-10-enoate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can also undergo hydrolysis, releasing undec-10-enoic acid and propanol, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undec-10-enoic acid: The parent acid of propyl undec-10-enoate, used in similar applications but lacks the ester functionality.
Methyl undec-10-enoate: Another ester of undec-10-enoic acid, used in similar synthetic applications but with different physical properties due to the methyl group.
Undec-10-enyl undec-10-enoate: A dimeric ester with two undec-10-enoic acid units, used in the synthesis of macroheterocycles.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a double bond make it more versatile in various chemical reactions and applications compared to its shorter-chain counterparts.
Propriétés
Numéro CAS |
94230-80-5 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
propyl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h3H,1,4-13H2,2H3 |
Clé InChI |
WSIZDNPFIBZART-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


